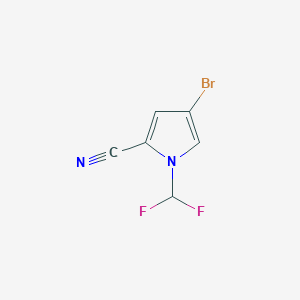

4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile

Description

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile is a halogenated pyrrole derivative featuring a bromine atom at position 4, a difluoromethyl group at position 1, and a carbonitrile substituent at position 2. The difluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2/c7-4-1-5(2-10)11(3-4)6(8)9/h1,3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJMFZOFUDEWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=C1Br)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801209887 | |

| Record name | 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559067-57-0 | |

| Record name | 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559067-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

This compound, with a carboxylic acid group instead of a nitrile, has been documented with a CAS number of 2177264-73-0. Its synthesis might involve similar steps, with the final conversion to a nitrile requiring additional transformations.

4-Bromo-1H-pyrrole-2-carbonitrile

This compound lacks the difluoromethyl group but shares the bromine and nitrile functionalities. Its synthesis could serve as a starting point, with subsequent difluoromethylation.

Data Tables

Given the lack of specific data on 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile , we can look at related compounds for inspiration:

| Compound | CAS Number | Molecular Weight | Molecular Formula |

|---|---|---|---|

| 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid | 2177264-73-0 | 240.00 | C6H4BrF2NO2 |

| 4-Bromo-1H-pyrrole-2-carbonitrile | Not specified | Not specified | Not specified |

The synthesis of This compound poses several challenges, including the introduction of the difluoromethyl group and the control of regioselectivity during bromination and nitrilation steps. Further research is needed to develop efficient and selective methods for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-diones.

Reduction Reactions: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrroles depending on the nucleophile used.

Oxidation Reactions: Products include pyrrole-2,5-diones.

Reduction Reactions: Products include primary amines.

Scientific Research Applications

Chemistry

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile serves as an important building block in organic synthesis. It is utilized to create more complex molecules and derivatives with desired properties. The presence of halogen atoms (bromine and fluorine) enhances its reactivity, allowing for diverse functionalization possibilities.

Biology

The compound has shown potential in biological applications:

- Enzyme Inhibition Studies: It is investigated for its role as an enzyme inhibitor, which can lead to the development of new therapeutic agents.

- Antimicrobial Activity: Preliminary studies suggest that it exhibits notable antimicrobial properties against various bacterial strains. The exact mechanisms are still under investigation but may involve interactions with microbial enzymes or structural components.

Industry

In industrial applications, this compound is used in the production of:

- Agrochemicals: Its unique chemical properties make it suitable for developing pesticides and herbicides.

- Specialty Chemicals: The compound's reactivity allows for the creation of advanced materials with specific functionalities.

Case Studies and Research Findings

Research studies have focused on understanding the interactions of this compound with various biological targets. For instance:

- Antimicrobial Studies: In vitro tests have demonstrated effective inhibition against specific bacterial strains, suggesting potential use in developing new antibiotics.

Further studies are required to elucidate the exact mechanisms of action and therapeutic potential of this compound. The ongoing research continues to explore its full potential across these fields.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The carbonitrile group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical attributes of 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile with its analogs:

Key Observations :

Spectroscopic and Crystallographic Data

- NMR Trends : In , pyrrole derivatives show characteristic ¹H NMR shifts for aromatic protons (δ 6.5–7.5 ppm) and carbonitrile carbons (δ 115–120 ppm in ¹³C NMR). The difluoromethyl group would likely cause deshielding of adjacent protons .

- Crystallography : SHELX software () could resolve the target compound’s crystal structure, revealing how the difluoromethyl group affects molecular packing compared to methyl or trifluoromethyl substituents .

Biological Activity

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile is a synthetic compound characterized by its unique molecular structure, which includes a pyrrole ring, a bromine atom, a difluoromethyl group, and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antimalarial applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties . The compound has been tested against various bacterial strains, demonstrating effective inhibition. The exact mechanism of action appears to involve interactions with microbial enzymes or structural components, although further studies are required to elucidate these pathways .

Antimalarial Potential

Research has highlighted the potential of this compound as an antimalarial agent . It has been identified as a promising candidate for targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of Plasmodium species, the causative agents of malaria. In vitro studies have shown that derivatives of this compound can inhibit DHODH activity effectively .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and difluoromethyl groups | Notable antimicrobial and antimalarial activity |

| 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile | Additional methyl group | Potentially different biological activities due to methyl substitution |

| 3-bromo-1H-pyrrole-2-carbonitrile | Lacks difluoromethyl group | Different reactivity profile |

The unique combination of halogenation and functional groups in this compound influences its reactivity and biological activity compared to similar compounds .

The mechanism through which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The difluoromethyl group can form hydrogen bonds with target enzymes, influencing their catalytic activity.

- Nucleophilic Interactions : The cyano group can interact with nucleophilic sites on proteins or other biomolecules, modulating their function .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications involving the addition of various substituents have been explored to improve potency against specific targets like DHODH .

A notable study demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range against DHODH, indicating strong potential for further development as antimalarial agents .

Q & A

Q. What are the standard synthetic routes for 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via halogenation and functional group substitution on the pyrrole core. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). The difluoromethyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (e.g., 60–80°C for cross-coupling), and stoichiometric ratios (e.g., 1.2 equivalents of difluoromethylating agents). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound validated post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Key parameters include bond lengths (e.g., C–Br ≈ 1.89 Å, C≡N ≈ 1.15 Å) and torsion angles (e.g., pyrrole ring planarity). Spectroscopic methods include:

- 1H/13C NMR : Aromatic protons appear δ 6.5–7.5 ppm; the difluoromethyl group shows splitting patterns (δ 4.5–5.5 ppm, J = 250–270 Hz).

- FT-IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C–F (~1100 cm⁻¹).

- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]+ ≈ 247.98 Da) .

Q. What are the typical applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

- Heterocyclic expansions : Reactivity at the 2-carbonitrile position enables cycloadditions (e.g., [3+2] with azides).

- Pharmaceutical precursors : The bromo and difluoromethyl groups are modified to enhance bioactivity (e.g., antitubercular diarylpyrroles via Suzuki-Miyaura coupling) .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

The electron-withdrawing cyano group activates the pyrrole ring for electrophilic substitution but may sterically hinder bulky catalysts. Computational studies (DFT) predict charge distribution, showing increased electrophilicity at the 4-bromo position. Experimental validation involves kinetic monitoring of reactions with varying ligands (e.g., XPhos vs. SPhos) to optimize catalytic turnover .

Q. What role does this compound play in surface chemistry studies, particularly in adsorption dynamics?

Its polar functional groups (C≡N, C–F) interact strongly with indoor surfaces (e.g., silica, polymers). Advanced microspectroscopic imaging (e.g., ToF-SIMS) quantifies adsorption coefficients (Kads) under varying humidity and temperature. Such studies inform indoor air quality models by tracking surface-bound halogenated organics .

Q. How does its stability under acidic/basic conditions impact pharmaceutical formulation?

Hydrolysis studies in buffered solutions (pH 1–13) reveal degradation pathways:

Q. What are the challenges in resolving crystallographic disorder in its polymorphs?

Polymorphism arises from rotational freedom in the difluoromethyl group. SC-XRD data refinement requires high-resolution datasets (R factor < 0.05) and anisotropic displacement parameters. Disorder modeling software (e.g., OLEX2) partitions electron density to resolve overlapping atoms .

Methodological Notes

- Synthetic Optimization : Use DoE (Design of Experiments) to screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF) .

- Surface Interaction Studies : Combine QCM-D (quartz crystal microbalance) with AFM to correlate adsorption mass and surface roughness .

- Degradation Kinetics : Employ HPLC-MS to track degradation products and propose mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.